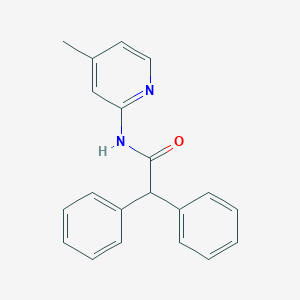![molecular formula C18H19N5O4S B270298 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, also known as TTA-390, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TTA-390 is a thioacetamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, making it a promising target for the treatment of metabolic disorders.
Biochemical and Physiological Effects:
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, improvement of glucose tolerance and insulin sensitivity, and reduction of inflammation. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for PPARγ activation. However, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has also been found to exhibit some limitations, including its potential toxicity and the need for further investigation into its long-term effects.
Orientations Futures
There are several potential future directions for the investigation of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, including:
1. Further investigation into the mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, including its effects on other signaling pathways.
2. Investigation of the potential use of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide in the treatment of metabolic disorders such as diabetes and obesity.
3. Investigation of the potential use of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide in combination with other cancer therapies to enhance their effectiveness.
4. Investigation of the potential use of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide in the treatment of other diseases, such as inflammatory bowel disease.
In conclusion, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound that has shown promise in a range of scientific research applications, including cancer research and the treatment of metabolic disorders. Further investigation into the mechanism of action and potential applications of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form 3,4,5-trimethoxybenzaldehyde thiosemicarbazone. This compound is then reacted with phenyl isocyanate to form the corresponding phenylurea, which is subsequently reacted with 2-bromoacetyl bromide to yield 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has been found to exhibit a range of potential applications in scientific research. One area of interest is in the field of cancer research, where 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has also been investigated for its potential use in the treatment of diabetes, as it has been found to improve glucose tolerance and insulin sensitivity in animal models.
Propriétés
Nom du produit |
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C18H19N5O4S |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N5O4S/c1-25-14-9-12(10-15(26-2)17(14)27-3)19-16(24)11-28-18-20-21-22-23(18)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,19,24) |
Clé InChI |
FGVDEJHBJCXQSM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















